[5S-(5R*,8R*,10R*,11R*

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

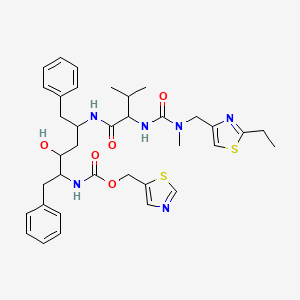

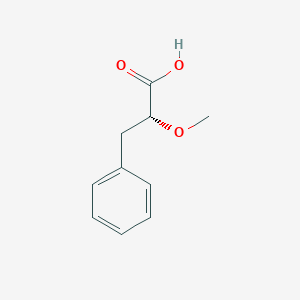

El compuesto [5S-(5R,8R,10R,11R)], también conocido como ritonavir, es un inhibidor peptidomimético de las proteasas del VIH-1 y VIH-2. Se utiliza ampliamente en el tratamiento del VIH/SIDA como parte de la terapia antirretroviral. El ritonavir se designa químicamente como ácido 10-hidroxi-2-metil-5-(1-metiletil)-1-[2-(1-metiletil)-4-tiazolil]-3,6-dioxo-8,11-bis(fenilmetil)-2,4,7,12-tetraazatridecano-13-oico, éster 5-tiazolilmetílico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ritonavir se sintetiza a través de un proceso de varios pasos que involucra varios intermediarios claveLas condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y pH para asegurar las transformaciones químicas deseadas .

Métodos de producción industrial: La producción industrial de ritonavir implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye medidas de control de calidad rigurosas para asegurar la consistencia y seguridad del producto final. Los métodos de producción están diseñados para ser escalables y rentables, lo que permite la producción en masa de ritonavir para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones: El ritonavir experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación del ritonavir incluyen hidróxido de sodio, tetraborohidruro de sodio y diclorometano. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para lograr las transformaciones químicas deseadas .

Principales productos formados: Los principales productos formados a partir de las reacciones químicas del ritonavir incluyen varios intermediarios y derivados que se utilizan en pasos sintéticos adicionales. Estos productos son cruciales para el desarrollo de ritonavir y sus análogos .

Aplicaciones Científicas De Investigación

El ritonavir tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como compuesto modelo para estudiar inhibidores peptidomiméticos y sus interacciones con las proteasas. En biología, el ritonavir se utiliza para investigar los mecanismos de inhibición de la proteasa del VIH y el desarrollo de resistencia a los medicamentos. En medicina, el ritonavir es un componente clave de la terapia antirretroviral para pacientes con VIH/SIDA, lo que ayuda a suprimir la replicación viral y mejorar los resultados de los pacientes. En la industria, el ritonavir se utiliza en el desarrollo y producción de otros medicamentos antirretrovirales .

Mecanismo De Acción

El ritonavir ejerce sus efectos inhibiendo la enzima proteasa del VIH, que es esencial para la maduración de las partículas virales infecciosas. Al unirse al sitio activo de la proteasa, el ritonavir evita la escisión de la poliproteína Gag-Pol, lo que lleva a la producción de partículas virales inmaduras y no infecciosas. Esta inhibición interrumpe el ciclo de replicación viral y reduce la carga viral en los pacientes .

Comparación Con Compuestos Similares

El ritonavir es similar a otros inhibidores de la proteasa del VIH, como el lopinavir y el atazanavir. El ritonavir es único en su capacidad para inhibir el metabolismo mediado por CYP3A de otros inhibidores de la proteasa, lo que aumenta sus niveles plasmáticos y su eficacia terapéutica. Esta propiedad hace que el ritonavir sea un componente esencial de la terapia antirretroviral combinada .

Lista de compuestos similares:- Lopinavir

- Atazanavir

- Darunavir

- Saquinavir

- Indinavir

Estos compuestos comparten mecanismos de acción similares pero difieren en sus propiedades farmacocinéticas y aplicaciones clínicas .

Propiedades

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[5-[[2-[[(2-ethyl-1,3-thiazol-4-yl)methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N6O5S2/c1-5-32-38-28(22-48-32)20-42(4)35(45)41-33(24(2)3)34(44)39-27(16-25-12-8-6-9-13-25)18-31(43)30(17-26-14-10-7-11-15-26)40-36(46)47-21-29-19-37-23-49-29/h6-15,19,22-24,27,30-31,33,43H,5,16-18,20-21H2,1-4H3,(H,39,44)(H,40,46)(H,41,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEPOHCIXAAUDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)

![methyl (3aR,4R,7aR)-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-3aH,4H,7aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12291656.png)

![[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12291662.png)

![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)

![3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-](/img/structure/B12291677.png)

![[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B12291692.png)